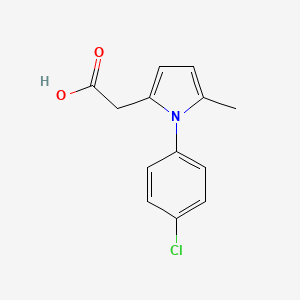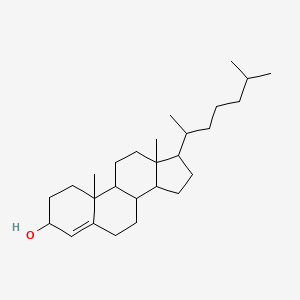
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide is an organic compound that features a nitrophenyl group attached to a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 2-nitrobenzoyl chloride with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Reduction: Sodium dithionite in aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Catalysts like triethylamine in ethanol.
Major Products Formed
Reduction: 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide.
Substitution: Various substituted phenylpropanamides depending on the nucleophile used.
Cyclization: Pyrrole fused N-heterocycles.
Scientific Research Applications
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of bacterial enzymes involved in quorum sensing.
Medicine: Explored for its anti-biofilm activity and potential as an anti-infective agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of signaling molecules essential for quorum sensing . This inhibition can disrupt bacterial communication and biofilm formation, making it a potential candidate for anti-infective therapies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit bacterial quorum sensing and biofilm formation sets it apart from other similar compounds .
Properties
CAS No. |
62296-01-9 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-6-2-1-3-7-11)10-15(19)16-12-8-4-5-9-13(12)17(20)21/h1-9H,10H2,(H,16,19) |
InChI Key |
SOUUCXNSEWCPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)









